molecular formula C26H36O4 B14704491 17-(2-Oxo-2h-pyran-6-yl)androstan-3-yl acetate CAS No. 23330-42-9

17-(2-Oxo-2h-pyran-6-yl)androstan-3-yl acetate

Cat. No.: B14704491
CAS No.: 23330-42-9
M. Wt: 412.6 g/mol
InChI Key: NJSXEKDLWSSOHT-UHFFFAOYSA-N
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Description

17-(2-Oxo-2H-pyran-6-yl)androstan-3-yl acetate: is a chemical compound with a complex structure that includes both steroidal and pyran components.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-(2-Oxo-2H-pyran-6-yl)androstan-3-yl acetate typically involves multi-step organic reactions. One common method includes the reaction of androstan-3-yl acetate with 2-oxo-2H-pyran-6-yl derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

17-(2-Oxo-2H-pyran-6-yl)androstan-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Chemistry

In chemistry, 17-(2-Oxo-2H-pyran-6-yl)androstan-3-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse molecular architectures through various organic reactions .

Biology

In biological research, this compound may be used to study the effects of steroidal derivatives on cellular processes. Its ability to interact with biological molecules makes it a valuable tool for investigating biochemical pathways .

Medicine

In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its effects on various medical conditions and its potential as a drug candidate .

Industry

In industry, this compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering .

Mechanism of Action

The mechanism of action of 17-(2-Oxo-2H-pyran-6-yl)androstan-3-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate these targets, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-(2-Oxo-2H-pyran-6-yl)androstan-3-yl acetate is unique due to its combination of steroidal and pyran components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

23330-42-9

Molecular Formula

C26H36O4

Molecular Weight

412.6 g/mol

IUPAC Name

[10,13-dimethyl-17-(6-oxopyran-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C26H36O4/c1-16(27)29-18-11-13-25(2)17(15-18)7-8-19-20-9-10-22(23-5-4-6-24(28)30-23)26(20,3)14-12-21(19)25/h4-6,17-22H,7-15H2,1-3H3

InChI Key

NJSXEKDLWSSOHT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4C5=CC=CC(=O)O5)C)C

Origin of Product

United States

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